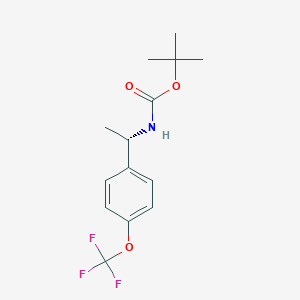

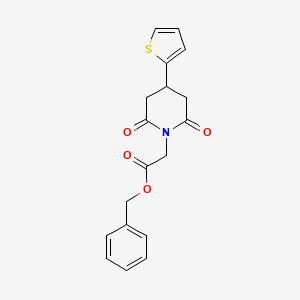

![molecular formula C13H18N2 B2361352 1-methyl-2-neopentyl-1H-benzo[d]imidazole CAS No. 637324-40-4](/img/structure/B2361352.png)

1-methyl-2-neopentyl-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical and Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Ferroelectric and Antiferroelectric Properties

Benzimidazoles, including derivatives similar to 1-methyl-2-neopentyl-1H-benzo[d]imidazole, have been investigated for their above-room-temperature ferroelectricity and antiferroelectricity. These properties are attributed to the imidazole unit's chemical stability and its capability to bind molecules into a dipolar chain, facilitating proton tautomerization. This characteristic enables high electric polarization, which is significant for developing lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Catalytic Applications

Neopentyl-substituted NHC iridium complexes, related to this compound, have shown efficacy in catalyzing the hydrogen transfer reduction of aldehydes, presenting a potential for varied catalytic applications (Miecznikowski & Crabtree, 2004).

Synthesis of Amino Acid Mimetics

Research into the synthesis of trisubstituted imidazoles, which includes derivatives similar to this compound, has provided new methods to access optically active amino acid mimetics. These compounds, with a C-terminal imidazole, have applications in the development of new pharmaceuticals and research tools (Zaman, Kitamura, & Abell, 2005).

Corrosion Inhibition

Benzimidazole derivatives, including those structurally related to this compound, have been studied for their role as corrosion inhibitors. Their effectiveness in preventing the corrosion of metals in acidic environments, along with the elucidation of the mechanisms behind their inhibitory action, offers promising applications in material science and engineering (Yadav et al., 2016).

Electrochemical Applications

The electrosynthesis and application of imidazole derivatives, closely related to this compound, as bifunctional electrocatalysts demonstrate potential for the simultaneous determination of various compounds. This research opens avenues for developing sensitive, selective, and efficient sensors and analytical methods (Nasirizadeh et al., 2013).

Safety and Hazards

Future Directions

The development of new drugs that overcome the problems of antimicrobial resistance (AMR) is necessary . In the past, drugs containing heterocyclic nuclei have given high chemotherapeutic values and acted as a remedy for the development of novel drugs . Therefore, the study and development of imidazole derivatives continue to be an important area of research .

Mechanism of Action

Target of Action

Imidazoles, the class of compounds to which 1-methyl-2-neopentyl-1H-benzo[d]imidazole belongs, are known to interact with a variety of biological targets. These can include enzymes, receptors, and other proteins, depending on the specific structure of the imidazole compound .

Mode of Action

The interaction between imidazoles and their targets can lead to a variety of effects. For example, some imidazoles inhibit the function of certain enzymes, while others might bind to receptors and modulate their activity .

Biochemical Pathways

Imidazoles can affect numerous biochemical pathways. The specific pathways affected would depend on the targets of the specific imidazole compound. For example, some imidazoles are used in medicine for their effects on the cytochrome P450 enzyme pathway .

Pharmacokinetics

Imidazoles, due to their polar nature, are generally well absorbed and distributed in the body. They can be metabolized by the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of an imidazole’s action can vary widely, depending on the specific compound and its targets. Some might inhibit cell growth, while others might modulate immune response .

Action Environment

The action, efficacy, and stability of imidazoles can be influenced by various environmental factors. These can include pH, temperature, and the presence of other substances that might interact with the imidazole .

Properties

IUPAC Name |

2-(2,2-dimethylpropyl)-1-methylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-13(2,3)9-12-14-10-7-5-6-8-11(10)15(12)4/h5-8H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNCCEONYWKVRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=NC2=CC=CC=C2N1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2361270.png)

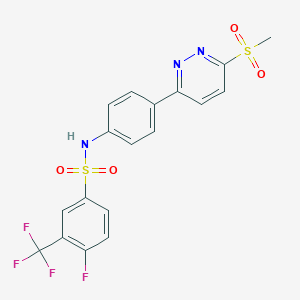

![8-[(2,6-Dichloropyridin-3-yl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2361273.png)

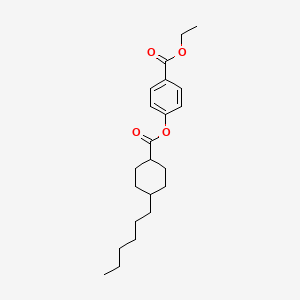

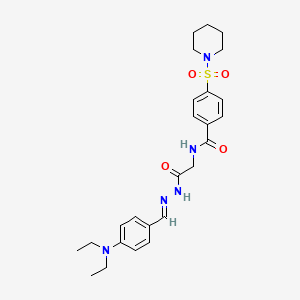

![N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2361274.png)

![5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/no-structure.png)

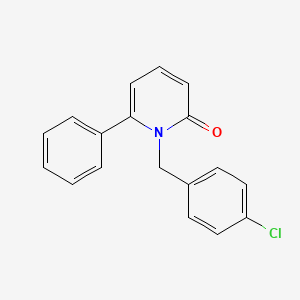

![3-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B2361284.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2361288.png)

![N-(benzo[d]thiazol-2-yl)-5-bromo-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2361289.png)

![S-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido](/img/structure/B2361291.png)